8-Bromo-7-(bromomethyl)quinoline
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Overview
Description
8-Bromo-7-(bromomethyl)quinoline is a chemical compound with the molecular formula C10H7Br2N. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-(bromomethyl)quinoline typically involves the bromination of quinoline derivatives. One common method is the bromination of 8-methylquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform . The reaction conditions often require controlled temperatures and may involve catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-7-(bromomethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoquinoline derivative .
Scientific Research Applications
8-Bromo-7-(bromomethyl)quinoline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 8-Bromo-7-(bromomethyl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This mechanism is particularly useful in designing enzyme inhibitors for therapeutic purposes .
Comparison with Similar Compounds
Similar Compounds
8-Bromoquinoline: Similar in structure but lacks the bromomethyl group.
7-Bromoquinoline: Bromine is positioned differently on the quinoline ring.
8-Methylquinoline: Contains a methyl group instead of a bromomethyl group.
Uniqueness
8-Bromo-7-(bromomethyl)quinoline is unique due to the presence of both bromine and bromomethyl groups, which confer distinct reactivity and biological activity compared to its analogs. This dual functionality makes it a versatile intermediate in synthetic chemistry and a valuable tool in medicinal research .
Properties
Molecular Formula |
C10H7Br2N |
---|---|
Molecular Weight |
300.98 g/mol |
IUPAC Name |
8-bromo-7-(bromomethyl)quinoline |
InChI |
InChI=1S/C10H7Br2N/c11-6-8-4-3-7-2-1-5-13-10(7)9(8)12/h1-5H,6H2 |
InChI Key |
OVWPTGHUGUQGID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)CBr)Br)N=C1 |
Origin of Product |
United States |
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